molecular formula C18H16F3NO4 B2658626 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1396772-58-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2658626
CAS No.: 1396772-58-9
M. Wt: 367.324
InChI Key: ULMVLFJSNZKOQE-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a synthetic compound of interest in medicinal chemistry and pharmacological research, featuring a benzodioxole moiety. The 1,3-benzodioxole structure is a recognized pharmacophore in drug discovery, frequently investigated for its potential to modulate biological activity. Compounds containing this group have been studied as key intermediates in the synthesis of quinazolinedione derivatives, which have shown promise as anticonvulsants and psychosedatives . Furthermore, structurally related benzodioxol-containing molecules have been identified as modulators of ATP-binding cassette transporters, suggesting potential research applications in areas such as cystic fibrosis . Other derivatives have been developed as potent modulators of the TRPM8 receptor (a cold and menthol receptor), indicating their value in neurobiological and sensory research . The inclusion of a trifluoromethyl group on the benzamide ring is a common strategy in lead optimization, as this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is provided for research purposes to support investigations into novel therapeutic agents and the exploration of structure-activity relationships.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-17(24,11-6-7-14-15(8-11)26-10-25-14)9-22-16(23)12-4-2-3-5-13(12)18(19,20)21/h2-8,24H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMVLFJSNZKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Hydroxypropyl Group: This step might involve the reaction of the benzodioxole intermediate with an epoxide or a halohydrin under basic conditions.

    Formation of the Benzamide: The final step involves the coupling of the hydroxypropyl-benzodioxole intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves targeting cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thus exerting anti-inflammatory effects.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
This CompoundTBDTBD

Neuropharmacological Effects

The compound has shown potential as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are implicated in mood regulation and anxiety disorders. Additionally, similar derivatives have demonstrated inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Insect Growth Regulation

In agricultural science, this compound has been investigated as an insect growth regulator (IGR). Studies indicate that it can disrupt normal physiological processes in insects, making it a candidate for green insecticides.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that it effectively inhibited acetylcholinesterase activity and improved cognitive function in animal models.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and benzamide moieties can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole and Amide Linkages

Compound D16 ()
  • Structure: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide
  • Key Differences : Replaces the hydroxypropyl group with a penta-2,4-dienamide chain and a benzyloxy-substituted phenyl ring.
  • Physical Properties : Melting point 231.4–233.5°C (higher than many analogues due to extended conjugation and rigid structure) .
  • Synthetic Yield : 21.3%, indicating moderate efficiency in synthesis.
B20 ()
  • Structure : 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide
  • Key Differences : Chloromethyl substituent instead of trifluoromethyl; isopropylcarbamoyl group introduces bulkiness.
  • Reactivity : The chloromethyl group may enhance electrophilicity, making B20 more reactive in nucleophilic substitutions compared to the target compound’s trifluoromethyl group .
Flutolanil ()
  • Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
  • Key Differences : Lacks the benzo[d][1,3]dioxole moiety and hydroxypropyl group; features a methoxy-isopropylphenyl substituent.
  • Application : Commercial fungicide, highlighting the role of the trifluoromethyl benzamide core in pesticidal activity .

Compounds with Trifluoromethyl-Benzamide Motifs

II.13.0 ()
  • Structure : 2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide
  • Key Differences : Incorporates a difluoro-hydroxypropionyl chain and cyclopropylamide, increasing steric hindrance.
  • Synthesis : Uses LiBr and trimethylamine, differing from the target compound’s likely amine-alcohol coupling route .
Compound 28 ()
  • Structure : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
  • Key Differences : Benzimidazole substituent replaces the trifluoromethyl group; acetamide linker instead of benzamide.
  • Biological Relevance : Demonstrates 84% synthetic yield, suggesting efficient coupling strategies for similar amides .

Key Observations

  • Trifluoromethyl Role : Present in both the target compound and flutolanil, this group is critical for enhancing stability and binding to hydrophobic pockets .
  • Hydroxypropyl vs. Other Side Chains : The hydroxypropyl group in the target compound may improve solubility compared to the benzyloxy (D16) or chloromethyl (B20) groups, which are more lipophilic .
  • Synthetic Challenges : Lower yields in compounds like D16 (21.3%) and compound 35 (23%, ) suggest that steric hindrance or reaction conditions (e.g., coupling agents) impact efficiency .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with chloroform in the presence of a base.
  • Hydroxypropyl Group Introduction: A nucleophilic substitution reaction introduces the hydroxypropyl group.
  • Addition of Trifluoromethylbenzamide Moiety: This involves coupling with appropriate reagents to form the final product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives containing benzimidazole and benzothiazole nuclei demonstrate high potential in inhibiting cancer cell proliferation in various human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods .

Table 1: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (μM)Remarks
Compound 5A5496.26 ± 0.33High activity
Compound 6HCC82720.46 ± 8.63Moderate activity
Compound 15NCI-H358Non-activeLow activity

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition: It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
  • DNA Binding: Similar compounds have shown to bind to DNA, particularly within the minor groove, affecting gene expression and cellular proliferation .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study involving a series of benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 2-(trifluoromethyl)benzoyl chloride and a benzodioxolyl hydroxypropylamine precursor. Key steps include:

  • Coupling Reaction : Use of coupling agents like DCC/DMAP in anhydrous DCM under reflux (50–60°C) for 48 hours to achieve >85% yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity.
  • Critical Parameters : Moisture-sensitive reagents require inert atmosphere (N₂/Ar), and stoichiometric excess of the acyl chloride (1.2–1.5 eq) minimizes side products .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.2–8.1 ppm), hydroxypropyl signals (δ 2.8–4.0 ppm), and benzodioxole protons (δ 5.9–6.7 ppm). ¹³C NMR confirms trifluoromethyl (δ 125–130 ppm, q, J = 280 Hz) and amide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺) validates molecular formula (e.g., C₁₉H₁₇F₃NO₄), with isotopic patterns confirming fluorine content .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases (e.g., AcpS) to assess disruption of fatty acid biosynthesis, a pathway critical for bacterial proliferation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its antibacterial efficacy?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents at the benzodioxole (e.g., halogens at C5) or trifluoromethylbenzamide (e.g., methoxy groups at C4) to enhance target binding.
  • Pharmacokinetic Profiling : Assess logP (HPLC) and metabolic stability (microsomal assays) to balance lipophilicity (targeting bacterial membranes) and solubility (aqueous bioavailability) .
  • Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinity to PPTase active sites .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Replication Studies : Standardize assay protocols (e.g., inoculum size, growth media) to minimize variability. For example, conflicting MIC values may arise from differences in bacterial strain selection or incubation time .
  • Structural Validation : Confirm compound identity (via NMR, HRMS) in each study to rule out degradation or impurities. Batch-to-batch variability in hydroxypropyl stereochemistry (R/S configuration) may also explain discrepancies .

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., human cytochrome P450 enzymes) to predict metabolic pathways and toxic metabolites.
  • ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, hepatotoxicity, and mutagenicity risks based on physicochemical properties (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

Q. What experimental designs validate hypotheses about its dual-targeting mechanism in bacterial enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) and Ki values for PPTases (AcpS and FabH) .
  • Genetic Knockdown : Use CRISPRi to silence target enzymes in S. aureus and measure compound efficacy via IC₅₀ shifts, confirming target specificity .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in mammalian vs. bacterial cells?

  • Methodological Answer :

  • Selectivity Index (SI) : Calculate SI (SI = IC₅₀ mammalian cells / MIC bacterial cells) to differentiate between general cytotoxicity and selective antibacterial action. SI <10 indicates high toxicity risks .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify mammalian pathways affected (e.g., mitochondrial dysfunction) and redesign the compound to minimize eukaryotic targets .

Methodological Resources

  • Synthetic Protocols :
  • Biological Assays :
  • Computational Tools :

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